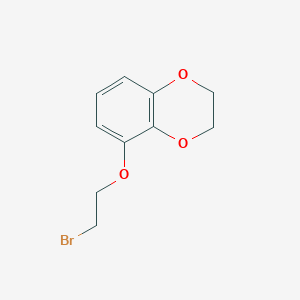

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Dioxins and Dioxin-like Compounds - Dioxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXJWHBJQFUJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370801 | |

| Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1710-62-9 | |

| Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

CAS Number: 1710-62-9

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a derivative of 1,4-benzodioxane, a structural motif present in numerous biologically active compounds.[1][2] Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1710-62-9 | [3][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [4][5] |

| Molecular Weight | 259.10 g/mol | [4][5] |

| Melting Point | 85 °C | [6] |

| Boiling Point (Predicted) | 325.1 ± 42.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.506 ± 0.06 g/cm³ | [6] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,4-Benzodioxan, 5-(2-bromoethoxy)-; 5-(2-Bromoethoxy)-1,4-benzodioxan; 5-(2-Bromoethoxy)-2,3-dihydrobenzo[3]dioxine | [3][5] |

Role in Drug Development

The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, utilized in the design of molecules with a wide range of biological activities.[1][2] Derivatives of this structure have been developed as agonists and antagonists for various receptors, including adrenergic and serotonergic receptors, as well as anticancer and antibacterial agents.

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of adrenergic receptor antagonists. Adrenergic receptors are key targets in the management of cardiovascular diseases. For instance, this intermediate is structurally related to key components in the synthesis of drugs like doxazosin, an alpha-1 adrenergic receptor blocker used to treat hypertension and benign prostatic hyperplasia.[4][7][8][9] It is also relevant to the synthesis of analogues of carvedilol, a non-selective beta-blocker with alpha-1 blocking activity used in the treatment of heart failure and hypertension.[10][11]

Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, a plausible and detailed experimental protocol can be derived from analogous syntheses of similar benzodioxane derivatives. The most probable synthetic route is the Williamson ether synthesis, involving the alkylation of 2,3-dihydro-1,4-benzodioxin-5-ol with an excess of 1,2-dibromoethane in the presence of a base.

Proposed Synthesis of this compound

Reaction:

Materials:

-

2,3-dihydro-1,4-benzodioxin-5-ol (1.0 eq)[12]

-

1,2-dibromoethane (excess, e.g., 5.0 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as the base (e.g., 1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as the solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

To a solution of 2,3-dihydro-1,4-benzodioxin-5-ol in the chosen anhydrous solvent, add the base (e.g., potassium carbonate) and stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1,2-dibromoethane to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

If DMF is used as the solvent, pour the reaction mixture into water and extract the product with ethyl acetate. If acetonitrile is used, the solvent can be removed under reduced pressure before the work-up.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of utilizing this compound as a key intermediate in the synthesis of a potential drug candidate.

Caption: Synthetic pathway from starting materials to a final drug candidate via the key intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use - Google Patents [patents.google.com]

- 4. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 5. This compound - CAS:1710-62-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. NO974386D0 - Process for the preparation of 1,4-benzodioxane derivatives - Google Patents [patents.google.com]

- 7. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]

- 8. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]

- 11. jocpr.com [jocpr.com]

- 12. 2,3-Dihydro-1,4-benzodioxin-5-ol | C8H8O3 | CID 82520 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a halogenated diether derivative of the 2,3-dihydro-1,4-benzodioxine scaffold. This heterocyclic motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The unique structural and electronic properties imparted by the benzodioxine ring system, coupled with the reactive bromoethoxy side chain, make this compound a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthetic protocol, and the potential biological significance of this compound, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][3][4] |

| Molecular Weight | 259.10 g/mol | [1][3] |

| CAS Number | 1710-62-9 | [2][3] |

| Appearance | Solid (predicted) | |

| Melting Point | 85 °C | |

| Boiling Point | 325.1 ± 42.0 °C (Predicted) | |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Data not available |

Synthesis and Characterization

Putative Synthetic Protocol: Williamson Ether Synthesis

The synthesis would proceed in two main stages: the preparation of the precursor 2,3-dihydro-1,4-benzodioxin-5-ol, followed by its etherification with 1,2-dibromoethane.

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxin-5-ol

The synthesis of this precursor is documented in the chemical literature, often starting from commercially available catechols and proceeding through cyclization and functional group manipulations.

Step 2: Synthesis of this compound

-

Reaction: To a solution of 2,3-dihydro-1,4-benzodioxin-5-ol in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), an excess of a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding phenoxide. Subsequently, a stoichiometric amount or a slight excess of 1,2-dibromoethane is added, and the reaction mixture is heated to reflux.[5][6][7][8][9]

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Caption: Putative Williamson Ether Synthesis Workflow.

Spectroscopic Characterization

Although specific NMR spectra for this compound were not found in the search results, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar benzodioxane structures.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxine ring, the methylene protons of the dioxine ring, and the two methylene groups of the bromoethoxy side chain. The protons of the dioxine ring typically appear as a multiplet around 4.3 ppm. The aromatic protons will be observed in the range of 6.8-7.5 ppm, with their splitting pattern depending on the substitution. The methylene protons of the ethoxy group will likely appear as two triplets, with the one adjacent to the bromine atom being more downfield.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the aromatic carbons, the carbons of the dioxine ring, and the two carbons of the bromoethoxy side chain. The carbons of the dioxine ring are expected to resonate around 64 ppm.

Potential Biological Significance and Therapeutic Applications

While the specific biological activity of this compound has not been extensively reported, the benzodioxane scaffold is a key pharmacophore in several classes of biologically active molecules.

Adrenoceptor Antagonism

Derivatives of 1,4-benzodioxane are well-known for their interaction with adrenoceptors.[10][11] Specifically, they have been investigated as potent and selective α₁-adrenoceptor antagonists.[10] The structural features of the benzodioxane ring system are crucial for binding to these receptors. The bromoethoxy side chain of the title compound provides a reactive handle for the introduction of various amine-containing moieties, which are often found in adrenoceptor ligands. This makes this compound a valuable intermediate for the synthesis of novel adrenoceptor modulators with potential applications in the treatment of cardiovascular diseases such as hypertension.

Caption: Logical Flow for Developing Adrenoceptor Antagonists.

PARP1 Inhibition

Recent studies have highlighted the potential of benzodioxane derivatives as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[12] PARP1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. The benzodioxane moiety can serve as a scaffold to position functional groups that interact with the active site of PARP1. The bromoethoxy group on this compound can be utilized to introduce pharmacophores known to be important for PARP1 inhibition, such as carboxamide groups.[12]

Caption: Logical Flow for Developing PARP1 Inhibitors.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties. Its synthesis is readily achievable through established synthetic methodologies such as the Williamson ether synthesis. The true potential of this compound lies in its utility as a versatile building block for the development of novel therapeutic agents. The presence of the benzodioxane core suggests potential activity as an adrenoceptor antagonist, while the reactive bromoethoxy side chain opens avenues for the synthesis of PARP1 inhibitors and other biologically active molecules. Further research into the biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new drugs for a range of diseases.

References

- 1. Benzodioxanes | Fisher Scientific [fishersci.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound - CAS:1710-62-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | C10H11BrO3 | CID 2735566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. community.wvu.edu [community.wvu.edu]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine: A Technical Guide

This technical guide provides a comprehensive overview of the structural elucidation of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 1710-62-9) is a valuable building block in organic synthesis.[1][2] Its structure, comprising a benzodioxane core and a bromoethoxy side chain, makes it a versatile precursor for the introduction of various functionalities. The structural confirmation of this compound is paramount for its application in the synthesis of biologically active molecules. This guide details the synthetic methodology and the comprehensive spectroscopic analysis required for its unambiguous structural determination.

Synthesis

The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of 5-hydroxy-2,3-dihydro-1,4-benzodioxine with an excess of 1,2-dibromoethane in the presence of a suitable base.

Experimental Protocol: Proposed Synthesis

To a solution of 5-hydroxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base, for instance, anhydrous potassium carbonate (2-3 equivalents). The mixture is stirred at room temperature for a short period to facilitate the formation of the phenoxide. Subsequently, 1,2-dibromoethane (a significant excess, e.g., 5-10 equivalents) is added to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure this compound.

Structural Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6, H-7, H-8 (Aromatic) | 6.80 - 7.00 | Multiplet | |

| O-CH₂ (dioxane) | 4.25 - 4.35 | Multiplet | |

| O-CH₂ (ethoxy) | ~ 4.20 | Triplet | ~ 6-7 |

| Br-CH₂ (ethoxy) | ~ 3.65 | Triplet | ~ 6-7 |

Table 1: Predicted ¹H NMR Data for this compound

The aromatic protons on the benzene ring are expected to appear as a complex multiplet in the range of 6.80-7.00 ppm. The four protons of the dioxane ring will likely appear as a multiplet between 4.25 and 4.35 ppm. The ethoxy side chain will exhibit two triplets: one around 4.20 ppm corresponding to the methylene group attached to the oxygen, and another around 3.65 ppm for the methylene group attached to the bromine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br | ~ 30 |

| O-CH₂ (dioxane) | ~ 64 |

| O-CH₂ (ethoxy) | ~ 68 |

| Aromatic CH | 115 - 125 |

| Aromatic C-O | 140 - 150 |

Table 2: Predicted ¹³C NMR Data for this compound

The carbon attached to the bromine is expected to have a chemical shift of around 30 ppm. The methylene carbons of the dioxane ring should appear around 64 ppm, while the methylene carbon of the ethoxy group attached to the oxygen will be slightly further downfield at approximately 68 ppm. The aromatic carbons will resonate in the typical region of 115-150 ppm, with the carbons attached to oxygen atoms appearing at the lower end of this range.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key predicted absorption bands are listed in Table 3.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3050 - 3150 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1500 - 1600 |

| C-O (aryl ether) | 1200 - 1275 |

| C-O (alkyl ether) | 1050 - 1150 |

| C-Br | 500 - 600 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The spectrum is expected to show characteristic C-H stretching vibrations for both aromatic and aliphatic protons. Aromatic C=C stretching bands will be observed in the 1500-1600 cm⁻¹ region. The presence of the aryl and alkyl ether linkages will be confirmed by strong C-O stretching bands. A band in the lower frequency region (500-600 cm⁻¹) will indicate the presence of the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data is shown in Table 4.

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| [M]⁺, [M+2]⁺ | m/z 258, 260 (approx. 1:1 ratio) |

| Key Fragments | m/z 151 (loss of C₂H₄Br), m/z 107, 109 (bromine containing fragment) |

Table 4: Predicted Mass Spectrometry Data

The mass spectrum should show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways would involve the cleavage of the bromoethoxy side chain, leading to fragments corresponding to the benzodioxane moiety and the bromoethyl cation.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of a proposed Williamson ether synthesis and comprehensive spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provide a detailed and consistent picture of the molecule's structure, confirming its identity and purity. This information is crucial for its effective use as an intermediate in the development of new chemical entities.

References

An In-depth Technical Guide to 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine: A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, a key chemical intermediate, and its applications in the development of novel therapeutic agents. The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This document details the chemical properties, synthesis, and, most importantly, the utility of this compound as a precursor to a diverse range of derivatives with significant therapeutic potential.

Chemical and Physical Properties

This compound is a solid organic compound. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-(2-Bromoethoxy)-1,4-benzodioxan, 5-(2-Bromoethoxy)-2,3-dihydrobenzo[b][3][4]dioxine | [5] |

| CAS Number | 1710-62-9 | [3][6] |

| Molecular Formula | C10H11BrO3 | [3][5] |

| Molecular Weight | 259.10 g/mol | [5] |

| Melting Point | 85°C | |

| Boiling Point | 325.1°C at 760 mmHg | |

| Density | 1.506 g/cm³ |

Synthesis

The synthesis of this compound and its derivatives generally involves multi-step reaction sequences. A common strategy for creating derivatives starts with a functionalized 2,3-dihydro-1,4-benzodioxine core. For instance, the synthesis of novel sulfonamides incorporating the benzodioxane moiety begins with the reaction of N-2,3-dihydrobenzo[3][4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride.[7] This intermediate is then further reacted to produce the final products.[7]

Applications in Drug Development

The 2,3-dihydro-1,4-benzodioxine scaffold is of significant interest in medicinal chemistry.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as PARP1 inhibitors, alpha(1)-adrenoceptor antagonists, and antiplatelet agents.

Poly(ADP-ribose)polymerase 1 (PARP1) is a key enzyme in the DNA single-strand break repair pathway and a validated target for cancer therapy.[8] Derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent PARP1 inhibitors.[8] For example, 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a lead compound and subsequently modified to yield highly potent inhibitors of PARP1.[8]

Signaling Pathway of PARP1 in DNA Repair

A diagram illustrating the role of PARP1 in DNA repair and its inhibition.

Derivatives of 1,4-benzodioxan have been synthesized and evaluated for their activity as alpha(1)-adrenoceptor antagonists.[9] These compounds are of interest for their potential in treating various cardiovascular and central nervous system disorders. The binding affinity of these derivatives is assessed through radioligand receptor binding assays.[9]

Novel 1,4-benzodioxine derivatives have been designed and synthesized as inhibitors of platelet aggregation.[10] Some of these compounds have shown significant antiplatelet activity by acting as GPIIb/IIIa antagonists.[10]

Quantitative Biological Data

The biological activity of various derivatives of 1,4-benzodioxine has been quantified, as shown in the table below.

| Compound | Target | Assay | IC50 | Reference |

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide (4) | PARP1 | Recombinant PARP1 enzyme assay | 5.8 µM | [8] |

| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-8-carboxamide (49) | PARP1 | Recombinant PARP1 enzyme assay | 0.082 µM | [8] |

| Compound 9-2p | Platelet Aggregation (ADP-induced) | Human blood platelet aggregation | 41.7 µM | [10] |

| Compound 9-2p | Platelet Aggregation (Thrombin-induced) | Human blood platelet aggregation | 22.2 µM | [10] |

| Compound 9-2p | GPIIb/IIIa | GPIIb/IIIa antagonistic activity assay | 2.3 µM | [10] |

Experimental Protocols

The inhibitory activity of compounds against PARP1 is determined using a recombinant PARP1 enzyme assay.[8] Compounds are initially screened at a single concentration (e.g., 5 µM) in triplicate.[8] For compounds showing significant inhibition (e.g., >60%), a dose-response curve is generated to determine the IC50 value.[8] 3-Aminobenzamide is often used as an internal standard.[8]

Workflow for PARP1 Inhibitor Screening

A generalized workflow for screening potential PARP1 inhibitors.

The antiplatelet activity of synthesized compounds is evaluated using human blood platelets.[10] Platelet-rich plasma is treated with the test compounds at various concentrations, and platelet aggregation is induced by agonists such as ADP or thrombin. The percentage of inhibition is then calculated to determine the IC50 values.[10]

The ability of compounds to antagonize the GPIIb/IIIa receptor is assessed to understand their mechanism of antiplatelet action.[10] This is often done using an ELISA-based assay to measure the binding of fibrinogen to the GPIIb/IIIa receptor in the presence of the test compounds.[10]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The 1,4-benzodioxan scaffold is a cornerstone in the development of novel therapeutics targeting a range of diseases, from cancer to cardiovascular disorders. The data and protocols summarized in this guide highlight the significant potential of this chemical entity in modern drug discovery and development. Further exploration of derivatives based on this scaffold is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.

References

- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 2. Benzodioxan - Wikipedia [en.wikipedia.org]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | C10H11BrO3 | CID 2735566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:1710-62-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 1710-62-9 [amp.chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. The guide outlines detailed experimental protocols for solubility assessment and presents qualitative solubility information for the parent benzodioxane structures to offer initial guidance. Furthermore, a logical workflow for solubility determination is provided as a visual guide for experimental planning.

Introduction

This compound is a significant building block in the development of various pharmaceutical agents. Understanding its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. The solubility of a compound dictates its behavior in solution, impacting reaction kinetics, yield, and the ease of handling and processing. This guide provides the necessary protocols and theoretical background to empower researchers to generate reliable solubility data for this compound.

Qualitative Solubility of Parent Benzodioxane Scaffolds

While specific data for this compound is not available, information on the solubility of the parent 1,3-benzodioxane and 1,4-benzodioxane can provide a preliminary estimation. It is important to note that the bromoethoxy substituent will influence the overall polarity and intermolecular interactions, thus affecting the solubility compared to the parent compounds.

| Compound | Water Solubility | Organic Solvent Solubility | Source |

| 1,3-Benzodioxane | Practically insoluble | Readily soluble in all organic solvents | [1] |

| 1,4-Benzodioxane | Insoluble | Soluble in most organic solvents | [1] |

Table 1: Qualitative Solubility of Parent Benzodioxane Compounds.

Experimental Protocol for Determining Solubility

The following is a general, yet detailed, protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and agitate using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the empty vial.

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

-

3.3. Data Presentation

All quantitative data should be recorded and presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | [Experimental Value] | e.g., HPLC |

| e.g., Acetone | e.g., 25 | [Experimental Value] | e.g., Gravimetric |

| ... | ... | ... | ... |

Table 2: Example of a Data Table for Reporting Experimentally Determined Solubility.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Figure 1: Experimental workflow for determining the solubility of a compound.

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. While direct solubility data is currently unavailable in the literature, the provided experimental protocol offers a reliable method for generating this crucial information. The qualitative solubility of parent benzodioxane structures serves as a useful starting point for solvent selection. By following the outlined procedures, scientists and drug development professionals can obtain the necessary data to facilitate efficient process development and formulation design.

References

Technical Guide: Physicochemical Properties and Synthetic Insights of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a chemical compound containing the 2,3-dihydro-1,4-benzodioxine core. This heterocyclic motif is of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of molecules with diverse biological activities. Derivatives of 1,4-benzodioxane have been explored as agonists and antagonists for various receptors, including neuronal nicotinic, α1-adrenergic, and serotoninergic subtypes, as well as in the development of antitumor and antibacterial agents. This guide provides a concise overview of the known physicochemical properties of this compound and outlines relevant experimental methodologies and synthetic pathways.

Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of a chemical substance. The available data for this compound is summarized below.

| Property | Value | Source |

| Melting Point | 85°C | [1] |

| Boiling Point | 325.1 ± 42.0 °C (Predicted) | [1] |

Experimental Protocols: Determination of Melting and Boiling Points

While specific experimental details for this compound are not extensively published, standard methodologies for organic compounds are applicable.

Melting Point Determination

A common and reliable method for determining the melting point of a crystalline solid is the capillary tube method.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

For the boiling point, especially for small quantities of a substance, the micro boiling point or Siwoloboff method is often employed.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus: The fusion tube assembly is attached to a thermometer and heated in a suitable liquid bath (e.g., silicone oil).

-

Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Synthetic and Signaling Pathways

The 2,3-dihydro-1,4-benzodioxine scaffold is a key component in the synthesis of various biologically active molecules. Below are diagrams illustrating a general synthesis workflow for a related benzodioxine derivative and its potential role in a signaling pathway based on its use as a scaffold for PARP1 inhibitors.

Synthetic Workflow: Synthesis of a 2-Substituted-2,3-dihydro-1,4-benzodioxine Derivative

Caption: General synthetic route to a substituted 2,3-dihydro-1,4-benzodioxine.

Signaling Pathway Involvement: PARP1 Inhibition

Derivatives of 2,3-dihydro-1,4-benzodioxine have been synthesized and investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.

Caption: Inhibition of the PARP1 DNA repair pathway by benzodioxine derivatives.

References

safety and handling of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

An In-depth Technical Guide to 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine: Safety, Handling, and Synthetic Precursor Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and an overview of the role of this compound as a chemical intermediate in research and drug development.

Chemical and Physical Properties

This compound is a substituted aromatic ether. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1710-62-9 | [1][2] |

| Molecular Formula | C10H11BrO3 | [2][3] |

| Molecular Weight | 259.1 g/mol | [2][4] |

| Melting Point | 85°C | [2] |

| Boiling Point | 325.1 ± 42.0 °C (Predicted) | [2] |

| Density | 1.506 ± 0.06 g/cm3 (Predicted) | [2] |

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[2]

Hazard Identification and Precautionary Statements

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315: Causes skin irritation | Skin corrosion/irritation | P264: Wash face, hands and any exposed skin thoroughly after handling.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

Emergency Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[5] |

| Skin Contact | Wash the affected area immediately with plenty of soap and water. If skin irritation persists, seek medical advice.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5] |

Storage and Disposal

The compound should be stored in a locked, well-ventilated area in a tightly closed container.[5] Disposal should be in accordance with local, state, and federal regulations, typically through an approved waste disposal plant.[6]

Fire and Spill Management

For firefighting, use carbon dioxide (CO2) or powder extinguishers.[5] Firefighters should wear self-contained breathing apparatus.[5] In the event of a spill, use inert absorbent material for containment and clean-up.[5] Ensure adequate ventilation during the clean-up process.[5]

Role in Synthetic Chemistry

While specific experimental protocols for this compound are not extensively detailed in the literature, its structural motif is common in medicinal chemistry. The 2,3-dihydro-1,4-benzodioxine core is a key pharmacophore in various biologically active compounds, including inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[7]

General Synthetic Workflow

The synthesis of derivatives of 2,3-dihydro-1,4-benzodioxine often involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable dielectrophile. A generalized workflow for the synthesis of related structures is presented below.

Caption: Generalized workflow for the synthesis of 2,3-dihydro-1,4-benzodioxane derivatives.

Conceptual Role in Drug Development

Derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as PARP1 inhibitors.[7] PARP1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibiting PARP1 in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to cell death.

Caption: The role of PARP1 inhibitors in disrupting DNA repair in cancer cells.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 1710-62-9 [amp.chemicalbook.com]

- 3. This compound | C10H11BrO3 | CID 2735566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:1710-62-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Benzodioxane Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid structure and potential for diverse substitutions make it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by benzodioxane derivatives, with a focus on their anticancer, antibacterial, and antipsychotic potential. The content herein is curated for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

General Experimental & Synthetic Workflow

The discovery and development of novel benzodioxane derivatives typically follow a structured workflow. This process begins with the chemical synthesis of a library of compounds, which are then subjected to a battery of in vitro biological assays to identify lead candidates. Promising compounds undergo further mechanistic studies, including pathway analysis and in vivo testing.

Methodological & Application

Application Notes and Protocols: 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The 2,3-dihydro-1,4-benzodioxane moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds targeting a range of biological receptors. The bromoethoxy group at the 5-position provides a reactive handle for the facile introduction of various amine-containing pharmacophores through nucleophilic substitution, making it a valuable building block for creating libraries of drug candidates.

This document provides detailed application notes on the use of this compound in the development of potent and selective α1-adrenergic receptor antagonists, a class of drugs with significant therapeutic applications.

Application: Synthesis of α1-Adrenergic Receptor Antagonists

The primary and most well-documented application of this compound in medicinal chemistry is as a precursor for the synthesis of potent and selective α1-adrenoceptor antagonists. These antagonists are crucial for the treatment of conditions such as hypertension and benign prostatic hyperplasia (BPH). The general synthetic strategy involves the alkylation of a suitable amine with this compound. A prominent example of a compound class synthesized using this approach is analogues of WB-4101.

Signaling Pathway of α1-Adrenoceptors

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, couple to Gq/11. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC in vascular smooth muscle leads to vasoconstriction and an increase in blood pressure. α1-Adrenoceptor antagonists block this signaling cascade, leading to vasodilation.

Experimental Protocols

The following protocols are derived from established synthetic methodologies for α1-adrenoceptor antagonists.

Protocol 1: Synthesis of N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)ethyl]-N-(2-methoxyphenyl)amine (A WB-4101 Analogue)

This protocol describes the synthesis of a representative α1-adrenoceptor antagonist using this compound as the starting material.

Materials:

-

This compound

-

2-Methoxyaniline (o-anisidine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methoxyaniline (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Protocol 2: Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of the synthesized compounds for α1-adrenoceptors.

Materials:

-

Rat brain cortex membranes (source of α1-adrenoceptors)

-

[³H]-Prazosin (radioligand for α1-adrenoceptors)

-

Synthesized antagonist compounds

-

Phentolamine (non-selective α-antagonist for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the synthesized antagonist compounds in the binding buffer.

-

In a series of tubes, add the binding buffer, a fixed concentration of [³H]-Prazosin (typically at its Kd concentration), and varying concentrations of the synthesized antagonist.

-

For total binding, add only the buffer and radioligand. For non-specific binding, add a high concentration of phentolamine (e.g., 10 µM) in addition to the radioligand.

-

Initiate the binding reaction by adding the rat brain cortex membrane preparation to each tube.

-

Incubate the tubes at a specified temperature (e.g., 25 °C) for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following table summarizes the binding affinities of representative 1,4-benzodioxane derivatives for α1-adrenoceptors.

| Compound | R Group | α1-Adrenoceptor Affinity (Ki, nM) | Reference |

| WB-4101 | 2,6-Dimethoxyphenoxy | 0.25 | [1] |

| Analogue 1 | 2-Methoxyphenoxy | 0.48 | [1] |

| Analogue 2 | Phenoxy | 1.20 | [1] |

| Analogue 3 | 4-Hydroxyphenoxy | 0.35 | [1] |

Note: The Ki values are indicative and can vary depending on the specific experimental conditions.[1]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry, particularly for the synthesis of α1-adrenergic receptor antagonists. The protocols and data presented herein provide a framework for researchers to utilize this intermediate in the design and development of novel therapeutic agents. The straightforward synthetic accessibility and the proven pharmacological relevance of the resulting compounds underscore the importance of this chemical entity in drug discovery programs.

References

Application Notes and Protocols for 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine and its derivatives as pivotal chemical intermediates in the synthesis of pharmacologically active compounds, particularly α1-adrenoceptor antagonists. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] this compound is a key intermediate that allows for the introduction of this pharmacophore into a target molecule, typically through an N-alkylation reaction with a primary or secondary amine. The resulting ether linkage is a stable and common feature in many drug candidates. This intermediate is particularly significant in the synthesis of α1-adrenoceptor antagonists, a class of drugs used to treat conditions such as hypertension and benign prostatic hyperplasia (BPH).[3]

Applications in Drug Discovery and Development

The primary application of this compound is in the synthesis of compounds targeting adrenergic receptors. The benzodioxane moiety is a well-established pharmacophore for α1-adrenoceptor antagonists. By reacting this intermediate with various amine-containing fragments, a diverse library of potential drug candidates can be generated.

A prominent example of a drug synthesized from a related benzodioxane intermediate is Doxazosin , a potent and selective α1-adrenoceptor antagonist.[4] Doxazosin is widely used for the management of hypertension and BPH.[5] The synthesis of doxazosin and its analogues highlights the utility of benzodioxane intermediates in constructing complex molecules with significant therapeutic value.

Experimental Protocols

General Protocol for N-Alkylation of Amines

This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or Dimethyl sulfoxide (DMSO))

-

Base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 - 2.0 eq) and the anhydrous solvent.

-

Add the base (1.5 - 3.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

-

Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

Synthesis of Doxazosin Analogues

While the direct synthesis of Doxazosin typically involves the acylation of a piperazine derivative with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, the following protocol outlines the synthesis of a key piperazine intermediate which can then be further elaborated. This highlights the utility of related benzodioxane structures.

Example: Synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine

Materials:

-

1,4-Benzodioxan-2-carbonyl chloride (10 g, 55.50 mmol)

-

Piperazine (5.26 g, 61.05 mmol)

-

N,N-Dimethylformamide (DMF)

-

K₂CO₃ (23.01 g, 166.5 mmol)

Procedure:

-

Dissolve 1,4-benzodioxan-2-carbonyl chloride and piperazine in DMF.

-

Add K₂CO₃ to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction until completion.

-

Upon completion, filter the reaction mixture and concentrate the solvent under vacuum to yield the product.

Quantitative Data

The following tables summarize reaction conditions and yields for the synthesis of Doxazosin and related compounds, demonstrating the efficiency of reactions involving the 1,4-benzodioxane scaffold.

Table 1: Synthesis of Doxazosin Base

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (0.38 mol) | 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.346 mol) | N,N-carbonyl diimidazole (0.407 mol) | Tetrahydrofuran | 20-28 | 2-2.5 | ~99 | [6] |

| 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (0.25 mol) | 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol) | Dicyclohexylcarbodiimide (0.26 mol) | Tetrahydrofuran | 20-25 | 1.5 | Not Specified | [6] |

Table 2: Synthesis of 1-(1,4-benzodioxan-2-formyl)piperazine

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Reference |

| 1,4-benzodioxan-2-ethyl formate | Piperazine | Not Specified | Reflux | 8 hours | 68.5 | [7] |

Visualizations

Experimental Workflow: N-Alkylation

The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine using this compound.

Caption: A generalized workflow for the synthesis of N-alkylated 1,4-benzodioxine derivatives.

Signaling Pathway: α1-Adrenoceptor Antagonism

Compounds synthesized using this compound as an intermediate, such as Doxazosin, often function as α1-adrenoceptor antagonists. The diagram below illustrates the canonical signaling pathway that is inhibited by these antagonists.

Caption: Inhibition of the α1-adrenoceptor signaling pathway by an antagonist like Doxazosin.

Conclusion

This compound and its derivatives are valuable chemical intermediates in the synthesis of a wide range of biologically active molecules. Their utility is particularly evident in the development of α1-adrenoceptor antagonists. The protocols and data presented here provide a foundation for researchers to utilize these intermediates in their own drug discovery and development programs. The provided visualizations offer a clear understanding of the experimental processes and the underlying biological mechanisms of action for the resulting compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Doxazosin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 7. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]

Application Notes and Protocols for the Reaction of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a valuable synthetic intermediate in medicinal chemistry and drug development. Its bifunctional nature, possessing a reactive bromoethoxy side chain and a benzodioxane core, allows for the facile introduction of this privileged scaffold into a wide range of molecules. The 1,4-benzodioxane moiety is a key structural feature in numerous pharmacologically active compounds, known to interact with various biological targets. Derivatives of 2,3-dihydro-1,4-benzodioxine have shown a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, and enzyme inhibitory effects, such as against poly(ADP-ribose)polymerase 1 (PARP1).[1][2][3]

The reaction of this compound with primary and secondary amines via nucleophilic substitution is a common and efficient method for the synthesis of novel derivatives with potential therapeutic applications. This document provides detailed application notes on the utility of this reaction in drug discovery and protocols for its implementation.

Applications in Drug Development and Research

The amine derivatives synthesized from this compound are of significant interest in several therapeutic areas:

-

Oncology: The 1,4-benzodioxane scaffold is present in inhibitors of PARP1, an enzyme crucial for DNA repair in cancer cells.[1] By incorporating this moiety, novel PARP1 inhibitors can be developed, potentially leading to new cancer therapies.

-

Inflammation: Certain 2,3-dihydro-1,4-benzodioxin derivatives have demonstrated anti-inflammatory properties.[2] The synthesis of new amine analogs allows for the exploration of structure-activity relationships to develop more potent and selective anti-inflammatory agents.

-

Cardiovascular Diseases: Compounds bearing the 1,4-benzodioxane ring system have been investigated as α-adrenergic blocking agents, which are used to treat hypertension.[3][4]

-

Central Nervous System (CNS) Disorders: The versatility of the 1,4-benzodioxane structure has led to its incorporation into ligands for various CNS receptors, including serotonin receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[5]

Experimental Protocols

The following protocols describe the general procedure for the N-alkylation of amines with this compound. The specific conditions may require optimization based on the reactivity of the amine.

General Protocol for the Reaction with Amines

This protocol is adapted from the N-alkylation of a similar 2,3-dihydro-1,4-benzodioxin derivative.[3]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Base (e.g., Lithium Hydride (LiH), Potassium Carbonate (K₂CO₃), or Triethylamine (Et₃N))

-

Crushed ice

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottomed flask containing a magnetic stir bar, add the amine (1.0-1.2 equivalents) and dissolve it in anhydrous DMF.

-

Addition of Base: Add the base (1.2-1.5 equivalents) to the solution. For a strong base like LiH, the mixture is typically stirred for 30 minutes at room temperature. For weaker bases like K₂CO₃ or Et₃N, the stirring time may be adjusted.

-

Addition of Alkylating Agent: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted product.

Data Presentation

The following table summarizes representative yields for the N-alkylation of a structurally related aminobenzodioxane with various bromoacetamides, which can serve as a reference for expected outcomes in the reaction of this compound with amines.[3] The yields are indicative and may vary depending on the specific amine and reaction conditions.

| Amine Derivative (Reacting with Bromoacetamide) | Yield (%) |

| N-(2-chlorophenyl)acetamide | 85 |

| N-(3-chlorophenyl)acetamide | 82 |

| N-(4-chlorophenyl)acetamide | 80 |

| N-(2-methylphenyl)acetamide | 85 |

| N-(3-methylphenyl)acetamide | 80 |

| N-(4-methylphenyl)acetamide | 82 |

| N-(2,3-dimethylphenyl)acetamide | 85 |

| N-(2,4-dimethylphenyl)acetamide | 80 |

| N-(2,6-dimethylphenyl)acetamide | 80 |

| N-(3,4-dimethylphenyl)acetamide | 85 |

| N-(3,5-dimethylphenyl)acetamide | 82 |

Visualizations

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of amines.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

Potential Signaling Pathway Involvement

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alkylation Reactions with 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine as an alkylating agent for the synthesis of novel ether and amine derivatives. The 2,3-dihydro-1,4-benzodioxine moiety is a common scaffold in various biologically active molecules, making this reagent a valuable building block in medicinal chemistry and drug discovery. The following protocols are based on established chemical principles, such as the Williamson ether synthesis and nucleophilic substitution reactions of alkyl halides.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound proceeds via a Williamson ether synthesis mechanism. This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

General Reaction Scheme:

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

This protocol describes the synthesis of 1-(2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethoxy)-4-methoxybenzene.

Materials:

-

This compound

-

4-Methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add 40 mL of anhydrous acetone to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (2.59 g, 10 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Data Presentation:

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| This compound | 1.0 | 259.10 | 2.59 | 10 |

| 4-Methoxyphenol | 1.0 | 124.14 | 1.24 | 10 |

| Potassium Carbonate | 2.0 | 138.21 | 2.76 | 20 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1-(2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethoxy)-4-methoxybenzene | 302.33 | 3.02 | 2.57 | 85 |

Experimental Workflow for O-Alkylation:

N-Alkylation of Amines

The N-alkylation of amines with this compound is a nucleophilic substitution reaction. A base is often used to deprotonate the amine or to neutralize the hydrobromic acid formed during the reaction.

General Reaction Scheme:

Experimental Protocol: N-Alkylation of Benzylamine

This protocol details the synthesis of N-(2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl)benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Acetonitrile, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.59 g, 10 mmol) and 40 mL of anhydrous acetonitrile.

-

Add benzylamine (1.07 g, 1.1 mL, 10 mmol) to the solution.

-

Add triethylamine (2.02 g, 2.8 mL, 20 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 18-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired N-alkylated product.

Data Presentation:

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| This compound | 1.0 | 259.10 | 2.59 | 10 |

| Benzylamine | 1.0 | 107.15 | 1.07 | 10 |

| Triethylamine | 2.0 | 101.19 | 2.02 | 20 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| N-(2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl)benzylamine | 285.35 | 2.85 | 2.28 | 80 |

Experimental Workflow for N-Alkylation:

Logical Relationship of Alkylation Reactions

The following diagram illustrates the general logical relationship in these alkylation reactions, where a nucleophile attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new bond and the displacement of the bromide leaving group.

Application Note and Protocol for the Chromatographic Purification of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is a key intermediate in the synthesis of various pharmaceutical compounds, including the alpha-1 adrenergic blocker Doxazosin, which is used in the treatment of hypertension and benign prostatic hyperplasia. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides a detailed protocol for the purification of this compound using silica gel flash column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.

Experimental Protocol

This protocol outlines a general method for the purification of this compound from a crude reaction mixture. Optimization of the solvent system may be required based on the specific impurity profile of the crude material.

2.1. Materials and Equipment

-

Crude this compound

-

Silica Gel: Standard grade, flash chromatography, 40-63 µm particle size.

-

Solvents:

-

n-Hexane (or Cyclohexane), HPLC grade

-

Ethyl Acetate, HPLC grade

-

Dichloromethane (for sample loading), HPLC grade

-

-

Glass column for flash chromatography

-

Air or nitrogen supply with a flow controller

-

Thin Layer Chromatography (TLC) plates: Silica gel 60 F254

-

TLC developing chamber

-

UV lamp (254 nm)

-

Collection tubes or flasks

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

2.2. Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the dissolved sample onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 ratio of hexane to ethyl acetate.[1]

-

Visualize the developed plate under a UV lamp.

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1] Adjust the solvent polarity by varying the ratio of hexane to ethyl acetate to achieve the target Rf value.

2.3. Column Preparation (Slurry Method)

-

Choose a column of appropriate size for the amount of crude material to be purified. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[1]

-